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3'-SulfatedLewisXmethylglycoside - 386264-50-2

3'-SulfatedLewisXmethylglycoside

Catalog Number: EVT-1696079
CAS Number: 386264-50-2
Molecular Formula: C21H37NO18S
Molecular Weight: 623.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Sulfated Lewis X methylglycoside is a sulfated carbohydrate derivative that plays a significant role in various biological processes, particularly in cell adhesion and signaling. It is a sulfated form of the Lewis X antigen, which is a tetrasaccharide known for its involvement in mediating interactions between cells and pathogens, as well as in immune responses. The presence of sulfate groups enhances its biological activities and interactions with proteins, particularly selectins, which are involved in leukocyte trafficking and inflammation.

Source

This compound can be derived from natural sources or synthesized using various chemical methods. Sulfated carbohydrates, including Lewis X derivatives, are often found in glycoproteins and glycolipids of mammalian tissues, particularly in the brain and vascular systems.

Classification

3'-Sulfated Lewis X methylglycoside falls under the classification of sulfated glycosides. It is a type of sialylated carbohydrate, which is characterized by the presence of sialic acid residues and sulfate groups that confer specific biological functions.

Synthesis Analysis

Methods

The synthesis of 3'-Sulfated Lewis X methylglycoside typically involves several key steps:

  1. Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moieties are protected to prevent unwanted reactions during sulfation.
  2. Sulfation Reaction: The protected precursor undergoes sulfation using reagents such as sulfur trioxide-pyridine complex or sulfur trioxide-N,N-dimethylformamide complex.
  3. Deprotection: After sulfation, the protecting groups are removed to yield the final product.

Technical Details

The synthesis can be complex due to the need for selective sulfation at specific positions on the sugar backbone. For instance, using different sulfation conditions can help achieve desired regioselectivity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress and purify intermediates.

Molecular Structure Analysis

Structure

The molecular structure of 3'-Sulfated Lewis X methylglycoside consists of a tetrasaccharide backbone with sulfate groups attached at specific positions. The general structure can be represented as follows:

  • Core Structure: Composed of N-acetylglucosamine, galactose, fucose, and sialic acid.
  • Sulfate Group: Typically attached at the 3' position of the fucose residue.

Data

  • Molecular Formula: C₁₃H₁₉N₁O₈S
  • Molecular Weight: Approximately 357.35 g/mol
  • Functional Groups: Hydroxyl (-OH), sulfate (-OSO₃H), amine (-NH), and acetyl (-COCH₃).
Chemical Reactions Analysis

Reactions

3'-Sulfated Lewis X methylglycoside can participate in various chemical reactions:

  1. Glycosidic Bond Formation: Can react with other sugars or aglycones to form glycosidic bonds.
  2. Desulfation: Under specific conditions, sulfate groups can be removed, affecting its biological activity.
  3. Binding Interactions: Engages in non-covalent interactions with proteins such as selectins, influencing cellular adhesion processes.

Technical Details

The reactivity of this compound is influenced by its polar nature due to sulfate groups, which can enhance solubility in aqueous environments and facilitate interactions with biomolecules.

Mechanism of Action

Process

The mechanism of action for 3'-Sulfated Lewis X methylglycoside primarily involves its interaction with selectins on endothelial cells. This interaction promotes leukocyte rolling and adhesion during inflammatory responses:

  1. Selectin Binding: The sulfate group enhances binding affinity to selectins.
  2. Cellular Recruitment: Facilitates the recruitment of immune cells to sites of inflammation or injury.

Data

Studies have shown that modifications in sulfation patterns significantly alter the binding efficacy to selectins, impacting immune response dynamics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water due to its polar sulfate groups.
  • Melting Point: Specific melting point data may vary based on purity and form.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reactive towards nucleophiles due to the presence of hydroxyl groups.
Applications

Scientific Uses

3'-Sulfated Lewis X methylglycoside has several important applications in scientific research:

  • Biochemical Studies: Used to study cell adhesion mechanisms and immune responses.
  • Drug Development: Potential use as a therapeutic agent targeting inflammatory diseases by modulating leukocyte trafficking.
  • Diagnostic Tools: May serve as a biomarker for certain diseases related to immune dysfunction or inflammation.
Introduction to Sulfated Lewis X Glycans in Glycobiology

Historical Context and Discovery of Sulfated Lewis X Antigens

The discovery of sulfated Lewis X (LeX) antigens emerged from investigations into mucin glycosylation patterns in human tissues during the late 20th century. Initial research identified sulfated carbohydrate chains in respiratory mucins from cystic fibrosis patients, revealing that sulfation occurred at distinct positions: C-3 of terminal galactose (Gal) or C-6 of N-acetylglucosamine (GlcNAc) residues within terminal N-acetyllactosamine units [1]. This discovery was pivotal, as it demonstrated enzymatic sulfation as a key post-translational modification capable of generating structural diversity in glycoconjugates. By 1999, researchers had characterized two distinct sulfotransferases in human respiratory mucosa responsible for transferring sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to these specific positions, enabling the biosynthesis of epitopes like 3-sulfo-LeX (3-O-sulfated Gal) and 6-sulfo-LeX (6-O-sulfated GlcNAc) [1].

The biological significance of these sulfated epitopes became apparent through their identification as high-affinity ligands for selectins—a family of cell adhesion molecules critical in inflammatory and metastatic processes. Unlike non-sulfated LeX, 3'-sulfo-LeX demonstrated enhanced binding avidity to E-selectin, suggesting sulfation fine-tunes carbohydrate-protein recognition [5]. Concurrently, clinical studies revealed disease-specific expression patterns: 3'-sulfo-LeA/C emerged as an oncofetal biomarker detected in metaplastic and neoplastic tissues of the gastrointestinal foregut (e.g., Barrett’s esophagus, gastric metaplasia, pancreatic intraepithelial neoplasia) but absent in normal adult epithelia [9]. This expression correlation with high-risk pre-malignant conditions underscored the diagnostic potential of sulfated LeX variants.

Table 1: Key Milestones in Sulfated Lewis X Research

YearDiscoverySignificance
1999Characterization of Gal-3-O and GlcNAc-6-O sulfotransferases in bronchial mucosa [1]Established enzymatic basis for sulfated LeX biosynthesis
2001Development of 3′-sulfo-Lea/Lex remodeling system [5]Enabled controlled synthesis for functional studies
2023Validation of 3′-sulfo-LeA/C as biomarker for GI foregut neoplasia [9]Confirmed clinical relevance in cancer detection

Structural Classification of Sulfated Lewis X Variants

Sulfated LeX antigens exhibit structural heterogeneity based on sulfate ester position and underlying glycan chain type (Type 1 vs. Type 2). The core LeX tetrasaccharide (Galβ1-4[Fucα1-3]GlcNAc) serves as the scaffold for sulfation, generating distinct isoforms:

  • 3'-Sulfo-Lewis X (3′-SO₃-LeX): Features sulfate at C-3 of the galactose residue (Gal-3-O-sulfate). This modification generates the epitope sulfo-3Galβ1-4(Fucα1-3)GlcNAc-R, classified as a Type 2 chain (neolacto-series) structure [5] [9]. Antibodies like SU59 and MIN/3/60 bind this epitope but may cross-react with 3′-sulfo-Lewis A (Type 1 chain).

  • 6-Sulfo-Lewis X (6-SO₃-LeX): Characterized by sulfate at C-6 of the N-acetylglucosamine residue (GlcNAc-6-O-sulfate), forming Galβ1-4(Fucα1-3)(6-sulfo)GlcNAc-R. This variant can be further sialylated to form 6-sulfo-sialyl Lewis X (6-SO₃-SLeX), identified as a high-affinity ligand for L-selectin [1] [4]. Its biosynthesis requires GlcNAc-6-O-sulfotransferases (GlcNAc6STs), with GlcNAc6ST-2 (L-selectin ligand sulfotransferase) being particularly crucial in high endothelial venules [4].

  • 6'-Sulfo-Lewis X (6′-SO₃-LeX): Sulfated at C-6 of galactose (Gal-6-O-sulfate), yielding sulfo-6Galβ1-4(Fucα1-3)GlcNAc-R [4].

  • Bis-sulfated Lewis X: Incorporates sulfation at both positions, e.g., 6',6-bis-sulfo-Lewis X features sulfates on C-6 of both galactose and GlcNAc [4].

Table 2: Structural Characteristics of Sulfated Lewis X Variants

VariantSulfation PositionChemical StructureBiosynthetic EnzymePrimary Ligand
3′-Sulfo-LeXGal C-3sulfo-3Galβ1-4(Fucα1-3)GlcNAc-RβGal-3-O-sulfotransferase (GP3ST) [5]E-selectin
6-Sulfo-LeXGlcNAc C-6Galβ1-4(Fucα1-3)(6-sulfo)GlcNAc-RGlcNAc-6-O-sulfotransferase (GlcNAc6ST) [4]L-selectin
6-Sulfo-SLeXGlcNAc C-6 (+ Neu5Ac)Neu5Acα2-3Galβ1-4(Fucα1-3)(6-sulfo)GlcNAc-RGlcNAc6ST & α2-3 sialyltransferase [4]L-selectin (strongest)
6'-Sulfo-LeXGal C-6sulfo-6Galβ1-4(Fucα1-3)GlcNAc-RGal-6-O-sulfotransferaseUndetermined
6',6-Bis-sulfo-LeXGal C-6 & GlcNAc C-6sulfo-6Galβ1-4(Fucα1-3)(6-sulfo)GlcNAc-RMultiple sulfotransferasesWeaker than 6-sulfo-SLeX

The biosynthetic sequence critically influences which epitopes form. For 6-sulfo-sLeX, sulfation of terminal GlcNAc residues must precede β1-4-galactosylation, α2-3-sialylation, and α1-3-fucosylation [1]. Conversely, 3-O-sulfation of terminal N-acetyllactosamine requires an unsubstituted Gal residue; once fucosylated to form LeX, further substitution is blocked [1]. This creates mutually exclusive pathways where sulfation and fucosylation compete for common acceptor substrates (e.g., Galβ1-4GlcNAc-R), explaining cell-type-specific expression patterns [5].

Role of Sulfation in Modulating Carbohydrate-Protein Interactions

Sulfation dramatically enhances the affinity and specificity of LeX glycans for protein receptors, primarily through electrostatic complementarity and conformational stabilization. The negatively charged sulfate ester forms salt bridges with basic residues (lysine/arginine) within carbohydrate-recognition domains (CRDs) of lectins and selectins. For instance, 3′-sulfo-LeX exhibits superior E-selectin binding compared to non-sulfated LeX due to ionic interactions between its sulfate group and a conserved arginine cluster in E-selectin’s CRD [5]. Similarly, 6-sulfo-sLeX demonstrates the strongest L-selectin affinity among sulfated variants due to optimal placement of the GlcNAc-6-O-sulfate for coordinating Ca²⁺ ions essential for selectin binding [4].

The spatial orientation of sulfate groups dictates binding outcomes. Unlike sialylation, which adds a bulky, flexible acidic group, sulfation introduces a compact, tetrahedral anion capable of precise docking within protein binding sites. This creates a distinct "sulfation code" analogous to the "sialylation code" but with higher charge density per unit volume [3] [10]. Sulfation can induce conformational changes in glycans; iduronic acid (IdoA) in glycosaminoglycans (GAGs), for example, shifts between 1C4 and 2S0 conformations upon sulfation, optimizing fit for proteins like antithrombin [3]. While less studied in LeX, analogous sulfate-driven conformational shifts likely enhance selectin engagement.

Detecting these specific interactions requires specialized methods:

  • Affinity chromatography: Proteins binding sulfated LeX require higher NaCl concentrations (≥0.5 M) for elution from heparin/GAG columns than non-sulfated glycan binders, indicating stronger ionic interactions [3].
  • Microarray technology: Sulfated glycan arrays reveal distinct binding profiles for protein families (e.g., FGFs, axon guidance molecules), showing preferential recognition of specific sulfation patterns [6].
  • Antibody profiling: Antibodies like Das-1 (specific for 3′-sulfo-LeA/C) and F2 discriminate sulfation position and underlying glycan chain type (Type 1 vs Type 2), enabling histological detection in tissues [9].
  • Isothermal titration calorimetry (ITC): Provides thermodynamic data (ΔG, ΔH, Kd), quantifying the energy contribution of sulfation to binding [3].

Table 3: Techniques for Analyzing Sulfated Lewis X-Protein Interactions

MethodKey Parameters MeasuredApplication ExampleLimitations
GAG Affinity ChromatographyElution NaCl concentrationRelative affinity ranking [3]Assumes purely ionic interactions
Carbohydrate MicroarraysBinding specificity profilesComparing sulfation preferences across proteins [6]May not reflect in vivo glycan density
Monoclonal Antibodies (e.g., Das-1)Epitope distribution in tissuesDetecting 3′-sulfo-LeA/C in metaplasia [9]Limited to characterized epitopes
ITC / SPRKd, ΔH, ΔS, kineticsEnergetics of sulfated LeX-selectin binding [3]Requires purified proteins & glycans
X-ray CrystallographyAtomic contacts in complexIdentifying sulfate-arginine bridges [3]Static snapshot; may miss dynamic aspects

These studies collectively demonstrate that sulfation transforms LeX from a moderately active carbohydrate into a high-potency signaling molecule with roles in immunity (leukocyte trafficking via selectins) [4] [5], cancer (metastasis and biomarker expression) [9], and development (embryo implantation via trophoblast adhesion) [4]. Understanding this sulfation code offers avenues for therapeutic intervention, such as designing sulfated glycomimetics to block pathological inflammation or metastasis.

Properties

CAS Number

386264-50-2

Product Name

3'-SulfatedLewisXmethylglycoside

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate

Molecular Formula

C21H37NO18S

Molecular Weight

623.6 g/mol

InChI

InChI=1S/C21H37NO18S/c1-6-11(26)13(28)14(29)20(35-6)39-17-10(22-7(2)25)19(34-3)37-9(5-24)16(17)38-21-15(30)18(40-41(31,32)33)12(27)8(4-23)36-21/h6,8-21,23-24,26-30H,4-5H2,1-3H3,(H,22,25)(H,31,32,33)/t6-,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19-,20-,21+/m1/s1

InChI Key

CGPPTEHINUZVSM-HOBXRSIXSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)OC)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)OC)NC(=O)C)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)CO)OC)NC(=O)C)O)O)O

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